Asenapine is derived from a class of compounds known as dibenzo-oxepino-pyrroles. Its chemical designation is (3aRS,12bRS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole with an empirical formula of C17H16ClNO and a molecular weight of 285.8 g/mol. It is classified as a new molecular entity (NME) by the Food and Drug Administration (FDA) and is recognized for its efficacy in managing acute manic episodes associated with bipolar disorder and schizophrenia .
The synthesis of asenapine has undergone various methodologies to enhance yield and purity. A prominent method involves the use of 2-bromobenzaldehyde as a starting material. The process includes several key steps:
Asenapine's molecular structure features two chiral centers, contributing to its stereochemistry. The compound has a complex arrangement that includes:
The stereochemical configuration plays a significant role in its interaction with various neurotransmitter receptors.
Asenapine participates in several chemical reactions during its synthesis:
These reactions are characterized by mild conditions that favor high yields and purity.
Asenapine exerts its pharmacological effects primarily through antagonism at various neurotransmitter receptors:
The combined receptor activity profile suggests that asenapine can effectively manage symptoms associated with mood disorders while minimizing certain side effects common in other antipsychotics.
Asenapine exhibits several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic efficacy.
Asenapine is primarily utilized in clinical settings for:
The drug's innovative sublingual delivery system distinguishes it from other antipsychotics, offering advantages in patient compliance and rapid onset of action.
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.:
CAS No.: 254114-34-6
CAS No.: